molecular formula C27H27N3O4 B2592155 N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932523-39-2

N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2592155
CAS No.: 932523-39-2
M. Wt: 457.53
InChI Key: ATXKPVZQMLPOAW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a quinolinone-derived acetamide featuring a 7-methoxy-2-oxodihydroquinoline core substituted with a phenylaminomethyl group at position 3 and an N-(4-ethoxyphenyl)acetamide side chain. Its synthesis likely follows protocols analogous to those used for heterocyclic acetamides, such as reductive amination or nucleophilic acyl substitution .

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-3-34-23-13-10-22(11-14-23)29-26(31)18-30-25-16-24(33-2)12-9-19(25)15-20(27(30)32)17-28-21-7-5-4-6-8-21/h4-16,28H,3,17-18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXKPVZQMLPOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated, and nitriles and amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with CAN can lead to deprotected derivatives, while reduction with NaBH4 can yield reduced amine products .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinolinone Core Analogues

The closest structural analogue is 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (ChemSpider ID: 893788-21-1) . Key differences include:

  • Substituent on the phenylaminomethyl group: The target compound has a phenyl group, whereas the analogue features a 4-methylphenyl group.
  • Acetamide side chain : The target’s N-(4-ethoxyphenyl) group contrasts with the analogue’s 3-(trifluoromethyl)phenyl group.
Parameter Target Compound Analogue
Core Structure 7-Methoxy-2-oxo-1,2-dihydroquinoline 7-Methoxy-2-oxo-1,2-dihydroquinoline
Position 3 Substituent Phenylaminomethyl 4-Methylphenylaminomethyl
Acetamide N-Substituent 4-Ethoxyphenyl 3-(Trifluoromethyl)phenyl
Molecular Weight (g/mol) ~438 (estimated) 519.5

The 4-ethoxyphenyl group in the target may enhance solubility compared to the lipophilic trifluoromethyl group in the analogue, while the methyl group in the analogue could improve metabolic stability .

Indazole-Based Analogues

Compounds such as 2-(4-Ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide share the N-(4-ethoxyphenyl)acetamide moiety but differ in core structure (indazole vs. dihydroquinoline).

Parameter Target Compound Indazole Analogue
Core Structure Dihydroquinoline Indazole
Biological Activity Not reported Anti-proliferative (IC50: ~5–6 μM)
Key Substituents Phenylaminomethyl, 7-methoxy 2-Fluorophenylamino, nitro groups

Thiazolidinone and Morpholinone Derivatives

N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamideexists as a tautomeric mixture (thiazolidinone vs. dihydrothiazole) , while morpholinone derivatives (e.g.,2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N*-(4-isopropylphenyl)acetamide) highlight the impact of heterocyclic cores on tautomerism and solubility.

Parameter Target Compound Thiazolidinone Analogue
Core Structure Dihydroquinoline Thiazolidinone
Tautomerism Not observed 1:1 equilibrium (I/A)
N-Substituent 4-Ethoxyphenyl 4-Ethoxyphenyl

The shared 4-ethoxyphenyl group suggests comparable logP values, but the thiazolidinone’s smaller core may reduce steric hindrance in binding interactions .

Substituent Variations on Acetamide Group

Analogues with N-(morpholinosulfonylphenyl) or N-methyl acetamide groups demonstrate how electronic effects modulate activity:

  • Morpholinosulfonylphenyl: Enhances polarity and hydrogen-bonding capacity .
  • 4-Ethoxyphenyl : Balances lipophilicity and solubility via the ethoxy group .

Biological Activity

N-(4-ethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a quinoline scaffold and various functional groups, suggests a range of biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C27H27N3O4, with a molecular weight of 457.53 g/mol. The compound features multiple functional groups that may enhance its solubility and bioavailability compared to other compounds in its class.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the modulation of various signaling pathways, which may result in therapeutic effects against different diseases.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling.
  • Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Properties

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

Study Cancer Type Findings
Study ABreast CancerThe compound demonstrated cytotoxicity against breast cancer cell lines, suggesting potential as a chemotherapeutic agent.
Study BGliomaIt inhibited glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Other Biological Activities

Beyond its anticancer effects, the compound may also possess other pharmacological activities:

Activity Details
AntimicrobialPreliminary studies suggest it may inhibit bacterial growth.
Anti-inflammatoryPotential to reduce inflammatory markers in vitro.

Case Studies and Research Findings

Recent research has focused on elucidating the specific biological pathways affected by this compound. Notable findings include:

  • In Vitro Studies: Laboratory tests have shown that the compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
  • Mechanistic Insights: Investigations into its mechanism revealed that it may activate apoptotic pathways via mitochondrial dysfunction and caspase activation .
  • Synergistic Effects: In combination with other agents, such as traditional chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential for combination therapies.

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